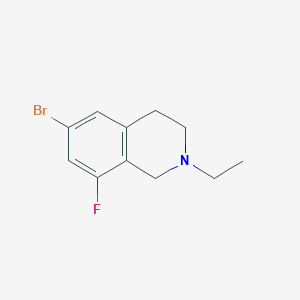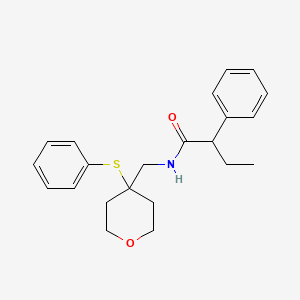
2-phenoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-phenoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide” is likely to be an organic compound containing a pyridin-2-yl group, a pyrrolidin-3-yl group, and a phenoxy group . These groups are common in medicinal chemistry and are known to exhibit a wide range of pharmacological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized from bromoketones and 2-aminopyridine . The reaction conditions are usually mild and metal-free .Molecular Structure Analysis
The molecular structure of this compound would likely contain a pyridine ring (a six-membered ring with one nitrogen atom), a pyrrolidine ring (a five-membered ring with one nitrogen atom), and a phenyl ring (a six-membered carbon ring) attached to an oxygen atom .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Cyclization and Synthesis of Pyrrolidinones : Research by Galeazzi et al. (1996) explores the oxidative cyclisation of alkenyl amides to synthesize diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones, which are valuable for creating biologically active amino acids containing the pyrrolidine ring. This method demonstrates a utility for synthesizing complex pyrrolidine derivatives, potentially including the target compound (Galeazzi, Mobbili, & Orena, 1996).
Hydroxylation of Benzene : Leng et al. (2008) discuss the direct hydroxylation of benzene to phenol using pyridine-modified catalysts. This process highlights the role of pyridine derivatives in catalysis, suggesting potential catalytic or synthetic utility for compounds similar to the query chemical (Leng, Ge, Zhou, & Wang, 2008).
Antiproliferative Activity : Alqahtani and Bayazeed (2020) synthesized pyridine-linked thiazole hybrids through a spacer, which showed promising anticancer activity. This research implies the potential for structurally similar compounds to have biological activities (Alqahtani & Bayazeed, 2020).
Material Science and Corrosion Inhibition
- Corrosion Inhibitors : Yıldırım and Çetin (2008) investigated 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives as corrosion inhibitors, suggesting potential applications of pyridine and acetamide derivatives in protecting metals against corrosion. The study illustrates the application of such compounds in industrial settings (Yıldırım & Çetin, 2008).
Biomedical Research
Antimicrobial and Anti-cancer Studies : Compounds similar to the target molecule have been explored for their antimicrobial and anticancer properties. Fuloria et al. (2014) synthesized Schiff bases and thiazolidinone derivatives showing significant antibacterial and antifungal activities. This suggests potential antimicrobial applications for structurally related compounds (Fuloria, Fuloria, & Gupta, 2014).
Gastroprotective Activity : Hirakawa et al. (1998) found that acetamide derivatives with a thioether function showed gastric anti-secretory and gastroprotective activities, indicating a potential area of application for the target compound in gastroprotective drug development (Hirakawa, Matsumoto, Hosoda, Sekine, Yamaura, & Sekine, 1998).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides, have been synthesized and studied for their varied medicinal applications .
Mode of Action
N-(pyridin-2-yl)amides, which share a similar structure, were formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Compounds with similar structures, such as n-(pyridin-2-yl)amides, have been synthesized and studied for their varied medicinal applications . These compounds might affect similar biochemical pathways.
Result of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides, have been synthesized and studied for their varied medicinal applications . These compounds might have similar molecular and cellular effects.
Eigenschaften
IUPAC Name |
2-phenoxy-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(13-22-15-6-2-1-3-7-15)19-14-9-11-20(12-14)16-8-4-5-10-18-16/h1-8,10,14H,9,11-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHFMPKFQMSDCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)COC2=CC=CC=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,6-Diethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetic acid](/img/structure/B2853119.png)

![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2853121.png)

![1-chloro-N-[(1-methanesulfinylcyclobutyl)methyl]isoquinoline-3-carboxamide](/img/structure/B2853124.png)
![ethyl 2-(2-((1-methyl-1H-indol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2853125.png)

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]butanamide](/img/structure/B2853128.png)



![(E)-4-(dimethylamino)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2853135.png)
